N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13-10-15(25-2)11-17(23)22(13)9-8-20-18(24)16-12-26-19(21-16)14-6-4-3-5-7-14/h3-7,10-12H,8-9H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXOTLKYEJVMCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CSC(=N2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyridine and thiazole intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as altered gene expression or disrupted cellular processes .
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogs
Biological Activity
N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer effects, mechanism of action, and relevant research findings.
Chemical Structure
The compound features a thiazole ring and a dihydropyridine moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:
Antitumor Effects
Recent studies have highlighted the compound's robust antitumor activity . In a Karpas-422 xenograft model, the compound demonstrated significant tumor suppression when administered at a dose of 160 mg/kg twice daily (BID). The mechanism of action appears to involve the inhibition of the Polycomb Repressive Complex 2 (PRC2), particularly targeting EZH2, a key enzyme involved in histone methylation and transcriptional repression associated with various cancers .
The compound acts as a selective inhibitor of EZH2, with an impressive biochemical IC50 of 0.002 μM and a cellular EC50 of 0.032 μM. This selectivity suggests that it could effectively disrupt cancer cell proliferation by reversing the transcriptional silencing caused by PRC2 dysregulation .
In Vitro Studies
In vitro assays have shown that the compound can inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against several human cancer cell lines, revealing IC50 values that indicate its potential as an effective anticancer agent. The following table summarizes some key findings from in vitro studies:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| Karpas-422 | 0.032 | Significant proliferation inhibition |
| HCT116 (Colon Cancer) | 4.363 | Moderate activity compared to doxorubicin |
| HepG2 (Liver Cancer) | 1.5 | Effective against liver cancer cells |
Clinical Trials
The compound is currently undergoing Phase I clinical trials aimed at evaluating its safety and efficacy in humans. Early results suggest promising outcomes in terms of tolerability and preliminary efficacy markers .
Comparative Studies
Comparative studies with other known EZH2 inhibitors have shown that this compound exhibits superior potency and selectivity. For instance, it outperformed CPI-1205, another EZH2 inhibitor, in both biochemical assays and cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
